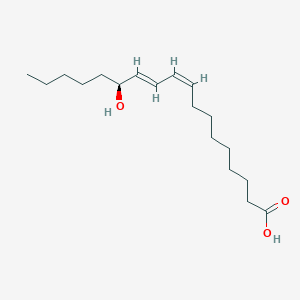

13(S)-HODE

概要

準備方法

合成経路と反応条件

(9Z,11E,13S)-13-ヒドロキシオクタデカ-9,11-ジエン酸の合成は、通常、リノール酸の酵素的酸化を伴います。このプロセスは、リポキシゲナーゼによって触媒され、リノール酸の13位にヒドロペルオキシド基を導入します。 その後、ヒドロペルオキシドはヒドロキシル基に還元され、(9Z,11E,13S)-13-ヒドロキシオクタデカ-9,11-ジエン酸が生成されます .

工業生産方法

リポキシゲナーゼを発現する組換え細胞を使用すると、酵素の収量と安定性を高めることができ、製造プロセスをより効率的にすることができます .

化学反応の分析

Formation from Linoleic Acid

The primary pathway for the synthesis of 13(S)-HODE involves the enzymatic oxidation of linoleic acid:

-

Enzyme Involved : Lipoxygenase (EC 1.13.11.12) catalyzes the conversion of linoleic acid to its hydroperoxide form (13(S)-HPODE), which subsequently undergoes dehydration to yield this compound.

Reactions with Alkali

Research indicates that treatment of 13(S)-HPODE with strong alkali (e.g., KOH) leads to the formation of this compound along with other products:

-

Approximately 75% of the product is identified as this compound, while 25% consists of oxidized fatty acids resulting from rearrangements such as the Favorskii rearrangement .

Stability and Decomposition

Studies have shown that under alkaline conditions, this compound remains stable and does not decompose into other products, indicating its resilience in certain chemical environments .

Metabolism and Conversion

In vivo studies reveal that this compound can be incorporated into cellular membranes, particularly phosphatidylcholine, where it may undergo further metabolism:

-

It is converted into shorter-chain metabolites through peroxisomal beta-oxidation, primarily yielding products like 11-hydroxyhexadecadienoic acid and others .

Interaction with Glutathione

The compound can also react with glutathione via non-enzymatic Michael addition or through glutathione transferase-mediated reactions, leading to the formation of conjugates that may facilitate its excretion from cells .

Role in Apoptosis

Research has demonstrated that this compound induces apoptosis in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). This process is linked to its interaction with peroxisome proliferator-activated receptors (PPARs), particularly PPAR-δ:

-

The binding of this compound to PPAR-δ results in decreased activation and expression of this receptor, which is associated with apoptotic signaling pathways .

Involvement in Inflammation

The compound has been shown to activate inflammatory pathways through its effects on TRPV1 receptors, contributing to pain sensation and other inflammatory responses .

Clinical Relevance

Elevated levels of both this compound and its stereoisomer have been observed in conditions such as non-alcoholic steatohepatitis (NASH), indicating their potential as biomarkers for disease progression .

科学的研究の応用

Cancer Research

Induction of Apoptosis and Cell Cycle Arrest

Research has demonstrated that 13(S)-HODE can inhibit cell growth and induce apoptosis in various cancer cell lines, particularly breast cancer cells such as MCF-7 and MDA-MB-231. In these studies, treatment with increasing concentrations of this compound resulted in significant cell growth inhibition, which was associated with cell cycle arrest and apoptosis induction. The mechanism involves the down-regulation of peroxisome proliferator-activated receptor delta (PPAR-δ), a receptor implicated in cancer progression .

Case Study: Breast Cancer

In a specific study, MCF-7 and MDA-MB-231 cells treated with this compound showed a marked increase in the sub-G1 population, indicating apoptosis. The findings suggest that this compound may serve as a novel therapeutic agent for breast cancer by triggering apoptotic pathways .

Inflammation Regulation

Role in Macrophage Function

This compound is produced in macrophages through the action of 15-lipoxygenase-1 during early atherosclerosis. It enhances protective mechanisms by activating PPAR-γ and modulating inflammatory responses. This suggests that this compound may have an atheroprotective role by influencing macrophage behavior and reducing inflammation .

Potential Anti-inflammatory Properties

Ongoing research indicates that this compound may possess anti-inflammatory properties, making it a candidate for therapeutic interventions in chronic inflammatory diseases. Its ability to modulate cellular signaling pathways involved in inflammation highlights its potential utility in clinical applications.

Cardiovascular Health

Impact on Lipid Metabolism

The interaction of this compound with cholesterol metabolism has been studied extensively. It forms cholesteryl esters that are involved in reverse cholesterol transport, which is crucial for cardiovascular health. By influencing lipoprotein dynamics, this compound may play a role in mitigating risks associated with atherosclerosis and other cardiovascular diseases.

Case Study: Cholesteryl Ester Formation

The formation of this compound cholesteryl ester has been linked to lipid metabolism studies, where it serves as a model compound for understanding lipid interactions and cardiovascular disease mechanisms. This application underscores the importance of this compound in both basic research and potential therapeutic strategies targeting lipid-related disorders.

Metabolic Disorders

Role in Metabolic Regulation

Recent studies have indicated that this compound may influence metabolic pathways related to obesity and insulin resistance. For instance, its production by senescent cells has been shown to activate sterol regulatory element-binding protein 1 (SREBP1), promoting liver steatosis and potentially contributing to metabolic syndrome .

Case Study: Age-related Metabolic Changes

A study focusing on age-related changes found that increased production of this compound correlates with metabolic dysregulation in hepatocytes and macrophages. This finding suggests that targeting this compound pathways may offer new avenues for treating age-related metabolic disorders .

Summary Table of Applications

作用機序

(9Z,11E,13S)-13-ヒドロキシオクタデカ-9,11-ジエン酸の作用機序は、ペルオキシソーム増殖剤活性化受容体γ(PPARγ)との相互作用を伴います。 この相互作用は、脂質代謝、炎症、細胞増殖に関与する遺伝子の発現を調節します . この化合物はまた、リン脂質からのアラキドン酸の放出を促進し、強力な血管拡張剤であり血小板凝集阻害剤であるプロスタサイクリンの生成につながります .

類似化合物との比較

類似化合物

- 13-ヒドロキシ-9,11-オクタデカジエン酸

- 13-ケト-オクタデカ-9,11-ジエン酸

- 13-ヒドロキシ-オクタデカン酸

- 13-クロロ-オクタデカ-9,11-ジエン酸

独自性

(9Z,11E,13S)-13-ヒドロキシオクタデカ-9,11-ジエン酸は、その特定の配置と、ヒドロキシルと二重結合の両方の官能基の存在により、ユニークです。 この組み合わせにより、幅広い化学反応と生物学的プロセスに関与することができ、研究や工業用途に貴重な化合物となっています .

生物活性

13(S)-Hydroxyoctadecadienoic acid (13(S)-HODE) is a bioactive lipid derived from linoleic acid, primarily produced through the enzymatic action of cyclooxygenases (COX-1 and COX-2) and lipoxygenases. It plays significant roles in various physiological and pathological processes, including inflammation, metabolism, and cell signaling. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

- Chemical Formula : C18H34O3

- Molecular Weight : 302.46 g/mol

- Structure : this compound is characterized by a hydroxyl group at the 13th carbon of the octadecadienoic acid chain.

Biosynthesis

This compound is synthesized from linoleic acid via the action of COX enzymes:

- COX-1 : Generally produces lower amounts of this compound.

- COX-2 : Predominantly responsible for higher production levels during inflammatory responses .

1. Inflammation and Immune Response

This compound has been implicated in modulating inflammatory responses:

- It activates peroxisome proliferator-activated receptors (PPARs), particularly PPARγ and PPARβ, which are crucial in regulating inflammation and immune functions .

- A study demonstrated that this compound promotes liver steatosis by activating SREBP1 (sterol regulatory element-binding protein 1), which enhances lipogenesis in hepatocytes .

2. Metabolic Effects

Research indicates that this compound influences lipid metabolism:

- In a mouse model, administration of 9/13-HODEs (a mixture of both) resulted in increased liver weight and fasting blood glucose levels, suggesting a role in metabolic dysregulation associated with obesity and diabetes .

- The expression of genes involved in lipid metabolism was significantly altered following treatment with 9/13-HODEs, highlighting its impact on fatty acid synthesis pathways .

3. Cellular Signaling

This compound acts as a signaling molecule:

- It binds to G protein-coupled receptors (GPR132), influencing various cellular responses, although it is less effective than other HODE isomers .

- Its interaction with phospholipid bilayers suggests a protective role against cellular damage, potentially stabilizing membrane integrity .

Case Study 1: Age-related Liver Steatosis

A study involving CAT knockout mice showed that increased levels of this compound correlate with liver steatosis due to enhanced lipogenesis mediated by SREBP1 activation. The findings suggest that targeting this compound could be a therapeutic strategy for managing age-related metabolic disorders .

Case Study 2: Inflammatory Response in Psoriasis

Research has shown that levels of esterified this compound are significantly lower in psoriasis lesions compared to normal skin. This reduction may contribute to the inflammatory pathology observed in psoriasis .

Data Tables

特性

CAS番号 |

29623-28-7 |

|---|---|

分子式 |

C18H32O3 |

分子量 |

296.4 g/mol |

IUPAC名 |

(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid |

InChI |

InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+/t17-/m0/s1 |

InChIキー |

HNICUWMFWZBIFP-IRQZEAMPSA-N |

SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)O)O |

異性体SMILES |

CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)O)O |

正規SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)O)O |

Key on ui other cas no. |

29623-28-7 5204-88-6 |

物理的記述 |

Solid |

同義語 |

13-HODD 13-HODE 13-hydroxy-9,11-octadecadienoic acid 13-hydroxy-9,11-octadecadienoic acid, (E,E)-isomer 13-hydroxy-9,11-octadecadienoic acid, (E,Z)-isomer 13-hydroxy-9,11-octadecadienoic acid, (R)-(E,Z)-isomer 13-hydroxy-9,11-octadecadienoic acid, (S)-(E,Z)-isomer 13-hydroxy-9,11-octadecadienoic acid, (Z,E)-isomer 13-hydroxyoctadecadienoic acid 13-LOX |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。